molecular formula C4H2Cl2N2O2S B13156986 5-Chloropyrazine-2-sulfonyl chloride

5-Chloropyrazine-2-sulfonyl chloride

Cat. No.: B13156986
M. Wt: 213.04 g/mol
InChI Key: DDKNVGZUKRJBQY-UHFFFAOYSA-N
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Description

Contextualization of Pyrazine-Based Heterocycles in Contemporary Chemical Research

Pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net The presence of the nitrogen atoms imparts distinct electronic properties, influencing the molecule's reactivity, solubility, and ability to engage in hydrogen bonding. orientjchem.org Pyrazine derivatives are found in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov Their utility also extends to functional materials, where they can be incorporated into polymers and dyes. The inherent chemical stability of the pyrazine ring, coupled with its capacity for functionalization, makes it a cornerstone of modern heterocyclic chemistry. mdpi.com

Significance of Sulfonyl Chlorides as Versatile Electrophilic Reagents

Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile electrophilic reagents in organic synthesis. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are important functional groups in a vast number of pharmaceuticals and agrochemicals. cbijournal.com The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is a particularly robust and widely employed transformation in drug discovery. researchgate.net Furthermore, the sulfonyl chloride group can participate in various other reactions, including Friedel-Crafts reactions and reductions, highlighting its synthetic versatility. cbijournal.com

Research Trajectories and Historical Perspectives on Halogenated Heteroaromatic Sulfonyl Chlorides

The study of heteroaromatic sulfonyl chlorides has a rich history, driven by the need for precursors to a wide range of biologically active sulfonamides. Early research focused on the synthesis of benzenesulfonyl chlorides and their derivatives. Over time, attention has shifted towards more complex heteroaromatic systems to explore new chemical space in drug discovery. The introduction of halogen atoms, such as chlorine, onto the heteroaromatic ring further modulates the electronic properties and reactivity of the sulfonyl chloride. nih.gov This can influence the compound's biological activity and pharmacokinetic profile. The development of efficient methods for the synthesis of halogenated heteroaromatic sulfonyl chlorides, often via Sandmeyer-type reactions from the corresponding amines, has been a significant area of research. google.com These advancements have paved the way for the systematic exploration of this class of compounds in medicinal chemistry.

Scope and Academic Relevance of 5-Chloropyrazine-2-sulfonyl Chloride Studies

This compound stands at the intersection of pyrazine chemistry and sulfonyl chloride reactivity, making it a compound of considerable academic and industrial interest. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a halogenated pyrazine ring, offers multiple avenues for synthetic diversification. Research into this compound is driven by the potential to generate novel libraries of pyrazine-based sulfonamides for biological screening. The academic relevance of studying this compound lies in understanding how the electronic interplay between the chloro-substituted pyrazine ring and the sulfonyl chloride group influences its reactivity and the properties of its derivatives. This knowledge is crucial for the rational design of new therapeutic agents and functional materials.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC₄H₂ClN₂O₂S~197.59
2-Chloropyridine-5-sulfonyl chloride6684-39-5C₅H₃Cl₂NO₂S212.05
2-chloro-pyrimidine-5-sulfonyl chlorideNot availableC₄H₂Cl₂N₂O₂S213.04
5-Chloropyrazine-2-carboxylic acidNot availableC₅H₃ClN₂O₂158.54
2-Amino-5-chloropyrazine (B1281452)33332-29-5C₄H₄ClN₃129.55

Table 2: Key Synthetic Reactions and Intermediates

Reaction TypeStarting MaterialKey ReagentsProduct
Diazotization/Sulfonylation2-Amino-5-chloropyrazineNaNO₂, HCl, SO₂, CuClThis compound
Sulfonamide FormationThis compoundPrimary/Secondary AmineN-substituted-5-chloropyrazine-2-sulfonamide
Sulfonate Ester FormationThis compoundAlcohol, BaseAlkyl 5-chloropyrazine-2-sulfonate

Table 3: Classes of Compounds Synthesized from this compound

Compound ClassGeneral StructurePotential Applications
Pyrazine SulfonamidesPharmaceuticals (antibacterial, anticancer)
Pyrazine Sulfonate EstersSynthetic Intermediates
Pyrazine SulfonesMaterials Science, Agrochemicals

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2Cl2N2O2S

Molecular Weight

213.04 g/mol

IUPAC Name

5-chloropyrazine-2-sulfonyl chloride

InChI

InChI=1S/C4H2Cl2N2O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H

InChI Key

DDKNVGZUKRJBQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloropyrazine 2 Sulfonyl Chloride

Direct Synthetic Routes from Pyrazine (B50134) Precursors

Direct routes to 5-Chloropyrazine-2-sulfonyl chloride involve the introduction and manipulation of a sulfur-containing functional group on a pre-existing 5-chloropyrazine ring or the formation of the sulfonyl chloride from a suitable pyrazine derivative in a single key step.

Oxidative Chlorosulfonation Pathways

Oxidative chlorosulfonation is a powerful method for converting sulfur-containing compounds, such as thiols, directly into sulfonyl chlorides. This transformation typically involves a chlorinating agent and an oxidant in an aqueous or acidic medium.

A common and direct pathway to sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. For the synthesis of this compound, the required precursor would be 5-chloropyrazine-2-thiol. The general reaction involves treating the thiol with a chlorinating agent, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), in a suitable solvent system. The process oxidizes the sulfur atom while simultaneously introducing a chlorine atom to form the sulfonyl chloride group.

The reaction typically proceeds by bubbling chlorine gas through a solution of the thiol in an acidic medium, such as aqueous hydrochloric acid. The presence of water is crucial for the hydrolysis of intermediate species.

Table 1: Oxidative Chlorination of a Pyrazinethiol Precursor

Starting Material Reagents Solvent Key Conditions Product
5-Chloropyrazine-2-thiol Chlorine (Cl₂) Aqueous HCl / Acetic Acid Low temperature (0-10 °C), followed by warming This compound

Detailed research on analogous heterocyclic thiols demonstrates that this method is robust, though careful temperature control is necessary to minimize side reactions.

An alternative to using thiols directly involves the use of S-alkylisothiourea salts, which are often more stable and less odorous than thiols. These salts can be prepared from the reaction of an appropriate halide (e.g., 2,5-dichloropyrazine) with thiourea. The resulting S-(5-chloropyrazin-2-yl)isothiourea salt is then subjected to oxidative chlorination.

This method is advantageous as it avoids the isolation of the thiol. Reagents like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) in an aqueous medium can efficiently convert the isothiourea salt to the desired sulfonyl chloride. organic-chemistry.org This approach is considered environmentally benign and uses readily accessible reagents. organic-chemistry.org

Table 2: Oxidative Chlorosulfonation via Isothiourea Salt

Precursor Reagents Solvent Key Conditions Product
S-(5-chloropyrazin-2-yl)isothiourea salt N-Chlorosuccinimide (NCS) or NaClO₂ Acetonitrile (B52724)/Water Room temperature This compound

Sandmeyer-Type Approaches with Aminopyrazine Systems

The Sandmeyer reaction is a versatile and widely used method for converting an aromatic or heteroaromatic amino group into a variety of functional groups via a diazonium salt intermediate. wikipedia.orgnih.gov This approach is highly applicable for the synthesis of this compound, starting from 2-amino-5-chloropyrazine (B1281452).

The synthesis of the precursor, 2-amino-5-chloropyrazine, can be achieved by the direct chlorination of 2-aminopyrazine (B29847) using a chlorinating agent like N-chloro-N-methoxy-4-methylbenzenesulfonamide in acetonitrile, affording the product in good yield. chemicalbook.com

The Sandmeyer reaction sequence involves two main steps:

Diazotization: The amino group of 2-amino-5-chloropyrazine is converted into a diazonium salt (5-chloropyrazine-2-diazonium chloride) by treatment with sodium nitrite (B80452) (NaNO₂) in a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).

Sulfonyl Chloride Formation: The resulting diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a solvent like acetic acid, in the presence of a copper(I) chloride (CuCl) catalyst. nih.gov The diazonium group is replaced by the -SO₂Cl group, with the liberation of nitrogen gas. nih.gov

This method is particularly effective for introducing the sulfonyl chloride group onto electron-deficient heterocyclic systems.

Table 3: Sandmeyer Reaction for this compound

Starting Material Reagents Solvent Key Conditions Product

Chlorination of Pyrazine Sulfonic Acids and Salts

If the corresponding sulfonic acid, 5-chloropyrazine-2-sulfonic acid, is available, it can be converted into the sulfonyl chloride by treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas. google.com

The reaction typically involves heating the sulfonic acid or its sodium salt with an excess of the chlorinating agent. For example, refluxing 5-chloropyrazine-2-sulfonic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), will yield the sulfonyl chloride. The excess thionyl chloride can be removed by distillation after the reaction is complete.

Table 4: Conversion of Sulfonic Acid to Sulfonyl Chloride

Starting Material Reagents Key Conditions Product
5-Chloropyrazine-2-sulfonic acid Thionyl chloride (SOCl₂), cat. DMF Reflux This compound
Sodium 5-chloropyrazine-2-sulfonate Phosphorus pentachloride (PCl₅) Heating This compound

Indirect Synthetic Strategies and Functional Group Interconversions

Indirect strategies involve the synthesis of a related pyrazine derivative followed by one or more functional group interconversions to arrive at the target molecule. A plausible indirect route would be the chlorination of a pyrazine-2-sulfonyl chloride precursor.

This strategy would begin with the synthesis of pyrazine-2-sulfonyl chloride from a suitable starting material, such as 2-aminopyrazine, via the Sandmeyer reaction described previously (2.1.2). The resulting pyrazine-2-sulfonyl chloride would then be subjected to a regioselective chlorination reaction.

Direct chlorination of the pyrazine ring can be challenging and may lead to mixtures of products. google.com However, specific reagents and conditions can favor chlorination at the desired position. For pyrazine systems, chlorination can sometimes be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under specific conditions, potentially guided by the electron-withdrawing nature of the sulfonyl chloride group to the 5-position. rsc.org Further research would be required to optimize the regioselectivity of this step.

Conversion of Other Pyrazine Sulfonyl Halides

While direct conversion from other pyrazine sulfonyl halides is a plausible synthetic strategy, it is less commonly documented in readily available literature for this compound. This approach would typically involve halogen exchange reactions, where a more reactive sulfonyl halide, such as a sulfonyl fluoride (B91410) or bromide, is converted to the desired sulfonyl chloride. Such transformations often employ a halide source, for instance, a chloride salt, in a suitable solvent. The efficiency of these reactions is contingent on the relative bond strengths and the reaction kinetics.

Manipulation of Pyrazine Carboxylic Acid Derivatives for Sulfonyl Chloride Formation

A more prevalent and well-documented approach to the synthesis of this compound involves the manipulation of pyrazine carboxylic acid derivatives. This multi-step process often begins with a suitable pyrazine precursor, which is then converted to the target compound.

One common pathway initiates with 2-aminopyrazine. Through a Sandmeyer-type reaction, the amino group can be diazotized and subsequently replaced with a sulfonyl chloride group. This typically involves treating the aminopyrazine with a nitrite source in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Alternatively, and more directly, 5-chloropyrazine-2-carboxylic acid serves as a key precursor. The carboxylic acid group can be converted to the sulfonyl chloride functionality through a series of reactions. A common method involves the initial conversion of the carboxylic acid to its corresponding acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. While this yields an acyl chloride and not directly a sulfonyl chloride, it is a critical step in the synthesis of many pyrazine derivatives. researchgate.net The direct conversion of a carboxylic acid to a sulfonyl chloride is a more complex transformation that may involve multiple steps, including conversion to a thiol or other sulfur-containing intermediate, followed by oxidative chlorination.

Recent advancements in photocatalysis have also opened new avenues for the conversion of carboxylic acids to sulfonyl chlorides, offering potentially milder reaction conditions.

Optimization of Reaction Parameters and Yield Enhancement

Achieving high yields and purity of this compound necessitates careful control over various reaction parameters.

Temperature and Pressure Control in Reaction Efficiency

Temperature is a crucial parameter in the synthesis of sulfonyl chlorides. Reactions are often conducted at specific temperatures to control the rate of reaction and minimize the formation of byproducts. For instance, diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Subsequent reactions may require heating to proceed at a reasonable rate. Pressure control is generally less critical for these types of reactions unless gaseous reagents or byproducts are involved.

Catalytic and Stoichiometric Reagent Effects

The stoichiometry of the reagents plays a vital role in maximizing the yield of the desired product. For instance, in the conversion of carboxylic acids to acyl chlorides, an excess of the chlorinating agent may be used to ensure complete conversion. In Sandmeyer-type reactions, the use of a copper catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride. The choice of catalyst and its concentration can significantly impact the reaction's efficiency and selectivity.

Advanced Purification and Isolation Techniques for this compound

The isolation and purification of this compound are critical steps to obtain a product of high purity suitable for subsequent applications. Due to the reactive nature of sulfonyl chlorides, care must be taken to avoid hydrolysis.

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for effective purification.

Chromatography: Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a powerful technique for separating the desired product from impurities. The selection of an appropriate eluent system is key to achieving good separation. For more volatile compounds, gas chromatography may also be employed. High-performance liquid chromatography (HPLC) is another valuable tool for both purification and purity analysis.

Distillation: For liquid sulfonyl chlorides, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

The selection of the most appropriate purification technique depends on the physical properties of the sulfonyl chloride and the nature of the impurities present.

Below is an interactive data table summarizing the synthetic parameters for related pyrazine derivatives, which can inform the synthesis of this compound.

PrecursorReagentSolventTemperature (°C)Yield (%)Reference
Pyrazinoic acidsThionyl chloride--- researchgate.net
Pyrazine acidThionyl chlorideDMF-- researchgate.net
Pyrazine acid-THF-- researchgate.net
5-Chloropyrazine-2-carboxylic acidTrimethylsilyldiazomethaneDiethyl ether / Methanol->95 chemicalbook.com

Chemical Reactivity and Mechanistic Insights of 5 Chloropyrazine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group of 5-Chloropyrazine-2-sulfonyl chloride is a key reactive site, readily undergoing nucleophilic substitution. This reactivity is central to its use in synthesizing a variety of sulfonamide and sulfonate ester derivatives.

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted sulfonamides. rsc.orgnih.gov This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. rsc.org The presence of a base, such as pyridine (B92270) or triethylamine, is often required to neutralize the hydrogen chloride that is generated. ekb.eg

The general mechanism involves the amine's lone pair of electrons attacking the sulfur atom, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and, after deprotonation by the base, yielding the stable sulfonamide. rsc.org The reactivity of the amine plays a role, with primary amines generally reacting more readily than secondary amines due to steric factors. rsc.org

Table 1: Examples of N-Substituted Sulfonamide Synthesis

Amine ReactantBaseProduct
Primary Amine (e.g., Aniline)PyridineN-Aryl-5-chloropyrazine-2-sulfonamide
Secondary Amine (e.g., Piperidine)Triethylamine1-[(5-Chloropyrazin-2-yl)sulfonyl]piperidine
Amino Acid EsterNone (Microwave)N-[(5-Chloropyrazin-2-yl)sulfonyl]-amino acid ester

This table is illustrative and specific reaction conditions may vary.

Alcohols and phenols can react with this compound to form the corresponding sulfonate esters. This transformation is significant as it converts a poorly leaving hydroxyl group into a good leaving group, the sulfonate ester. periodicchemistry.comlibretexts.org The reaction is typically carried out in the presence of a base like pyridine, which serves to neutralize the HCl byproduct. youtube.com

The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfur atom of the sulfonyl chloride, followed by the elimination of the chloride ion. youtube.com This process generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com

Table 2: Synthesis of Sulfonate Esters

Hydroxyl CompoundBaseProduct
MethanolPyridineMethyl 5-chloropyrazine-2-sulfonate
PhenolPyridinePhenyl 5-chloropyrazine-2-sulfonate
IsopropanolPyridineIsopropyl 5-chloropyrazine-2-sulfonate

This table provides representative examples.

Beyond amines and alcohols, this compound can react with other heteroatom nucleophiles. For instance, thiols can react to form thiosulfonate esters.

In some cases, phosphines have been shown to reduce sulfonyl chlorides. nih.govresearchgate.net For example, triphenylphosphine (B44618) can reduce arylsulfonyl chlorides to the corresponding aryl thiols. researchgate.net This type of reaction highlights a different reactivity pathway for sulfonyl chlorides, where the sulfur atom undergoes reduction rather than simple substitution.

Reactivity of the Pyrazine (B50134) Core

The pyrazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity.

The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, coupled with the sulfonyl chloride group, makes the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub In an SNAr reaction, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group (in this case, chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The departure of the leaving group then restores the aromaticity of the ring.

The rate of SNAr reactions is influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For chloropyrazines, reactions with various nucleophiles such as amines can lead to the displacement of the chlorine atom. researchgate.net

Electrophilic aromatic substitution (EAS) on the pyrazine ring of this compound is generally difficult. minia.edu.egmasterorganicchemistry.com The pyrazine ring is highly electron-deficient due to the presence of the two electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles. total-synthesis.comyoutube.com Furthermore, the sulfonyl chloride group is also a strong deactivating group.

Orthogonal Reactivity Between Sulfonyl Chloride and Chloropyrazine Functionalities

Orthogonal reactivity refers to the ability to selectively address one functional group in a molecule without affecting another, typically by employing different reaction conditions. In this compound, the sulfonyl chloride and the chloropyrazine moieties exhibit distinct reactivity profiles, enabling such selective chemistry.

The sulfonyl chloride group is a powerful electrophile, primarily reacting with nucleophiles like amines to form sulfonamides. nih.govresearchgate.net This reaction is generally very fast and can often be carried out under mild conditions, including low temperatures. The high reactivity is due to the extreme electrophilicity of the sulfur atom, which is bonded to two oxygen atoms and a chlorine atom.

On the other hand, the chlorine atom at the C-5 position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.de The pyrazine ring is an electron-deficient aromatic system, which activates attached halogens toward displacement by nucleophiles. nih.gov However, SNAr reactions typically require more forcing conditions, such as higher temperatures or the use of a strong base, compared to the rapid reaction of a sulfonyl chloride with an amine. thieme-connect.de

This difference in reactivity and required conditions forms the basis for the orthogonal control. A nucleophile, such as a primary or secondary amine, can be reacted selectively with the sulfonyl chloride group at low temperatures, leaving the C-5 chlorine atom untouched. Subsequently, a different nucleophile can be used to displace the chlorine atom under more vigorous conditions (e.g., heating), allowing for the stepwise and controlled synthesis of disubstituted pyrazine derivatives.

Table 1: Comparison of Reaction Conditions for Orthogonal Reactivity

Functional GroupReaction TypeTypical NucleophilesGeneral ConditionsRelative Rate
Sulfonyl Chloride SulfonylationAmines, AlcoholsLow temperature (e.g., 0 °C to RT), often with a non-nucleophilic baseVery Fast
Chloropyrazine Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, ThiolatesElevated temperatures, often with a strong baseModerate to Slow

Stereoelectronic Effects on Reaction Kinetics and Selectivity

Stereoelectronic effects, which encompass both the spatial arrangement of atoms (steric effects) and the distribution of electrons (electronic effects), are crucial in determining the reaction rates and selectivity of this compound. These factors influence how easily a nucleophile can approach the two primary electrophilic sites: the sulfur atom of the sulfonyl chloride and the carbon atom bonded to the chlorine.

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In this compound, both reactive centers are subject to steric effects that can impede the approach of a nucleophile.

The sulfonyl chloride group at the C-2 position is flanked by a nitrogen atom of the pyrazine ring on one side and the C-3 hydrogen on the other. While the approach to the sulfur atom is relatively open, bulky nucleophiles may experience some steric repulsion from the pyrazine ring itself.

Table 2: Qualitative Impact of Steric Hindrance on Reaction Rates

Reaction SiteSource of HindranceImpact of Bulky NucleophileExpected Outcome
Sulfonyl Chloride (at C-2) Adjacent pyrazine ringSignificant decrease in reaction rateSlower formation of sulfonamide
Chloro Group (at C-5) Adjacent N-atom, bulky -SO₂Cl group at C-2Significant decrease in reaction rateSlower SNAr substitution

The electronic properties of the molecule are the dominant factor in its high reactivity. Both the pyrazine ring and the sulfonyl group are strongly electron-withdrawing, which creates highly electrophilic (electron-poor) reaction centers.

Pyrazine Ring: As a diazine, the pyrazine ring contains two electronegative nitrogen atoms in a 1,4-arrangement. These atoms withdraw electron density from the ring carbons through both inductive and mesomeric effects, making the ring π-deficient. nih.govresearchgate.net This inherent electron deficiency is crucial for activating the C-5 chlorine atom for nucleophilic aromatic substitution, as it helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. numberanalytics.commasterorganicchemistry.com

Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. The sulfur atom is in a high oxidation state and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This creates a significant partial positive charge on the sulfur atom, rendering it exceptionally electrophilic and highly susceptible to attack by a wide range of nucleophiles. nih.gov

The combined influence of the electron-deficient pyrazine ring and the powerful sulfonyl chloride group makes this compound a bifunctional electrophile with two distinct, highly activated sites for nucleophilic attack.

Table 3: Summary of Electronic Effects on Electrophilicity

Molecular ComponentElectronic EffectImpact on Ring/SubstituentResulting Electrophilicity
Pyrazine Nitrogens Inductive & Resonance WithdrawalMakes the aromatic ring π-deficientActivates the C-5 Chlorine for SNAr
Sulfonyl Group (-SO₂) Strong Inductive & Resonance WithdrawalStrongly deactivates the ring; creates a highly positive sulfur centerRenders the sulfur atom extremely electrophilic
Chlorine Atoms (-Cl) Inductive WithdrawalWithdraw electron densityThe sulfur-bound Cl is a good leaving group; the ring-bound Cl is an activated site for SNAr

Applications of 5 Chloropyrazine 2 Sulfonyl Chloride As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of 5-chloropyrazine-2-sulfonyl chloride makes it an excellent starting material for the synthesis of a wide array of complex heterocyclic structures. The sulfonyl chloride moiety readily reacts with nucleophiles, while the chloro-substituent on the pyrazine (B50134) ring can participate in various coupling and displacement reactions.

Synthesis of Novel Pyrazine-Fused Ring Systems

While direct examples of the synthesis of pyrazine-fused ring systems starting from this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential in such transformations. The pyrazine ring itself is a key component in many biologically active fused heterocyclic systems, such as pteridines and phenazines. The sulfonyl chloride and chloro functionalities on the pyrazine ring could, in principle, be utilized in intramolecular cyclization reactions to form novel fused systems. For instance, reaction with a difunctional nucleophile could lead to the formation of pyrazino[2,3-d]thiazole or pyrazino[2,3-b] nih.govresearchgate.netthiazine derivatives, although specific examples are not readily found. The synthesis of related pyrazino[2,3-d]pyridazines has been achieved through other routes, highlighting the interest in this class of fused heterocycles. researchgate.net

Assembly of Sulfonamide-Containing Heterocycles

The reaction of this compound with various amines is a straightforward and efficient method for the synthesis of a diverse range of sulfonamide-containing heterocycles. The sulfonamide linkage is a well-established pharmacophore found in numerous therapeutic agents. By reacting this compound with primary or secondary amines, including those that are part of other heterocyclic rings, a library of novel compounds with potential biological activity can be generated.

For example, the reaction with various amino-heterocycles can lead to the formation of complex structures with potential applications in medicinal chemistry. The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The chlorine atom on the pyrazine ring can be retained for further functionalization or can be displaced in subsequent reaction steps.

Table 1: Examples of Sulfonamide-Containing Heterocycles Potentially Synthesized from this compound

Amine ReactantResulting Sulfonamide HeterocyclePotential Application Areas
Aniline DerivativesN-Aryl-5-chloropyrazine-2-sulfonamidesMedicinal Chemistry, Agrochemicals
Piperidine1-[(5-Chloropyrazin-2-yl)sulfonyl]piperidineDrug Discovery
2-AminothiazoleN-(Thiazol-2-yl)-5-chloropyrazine-2-sulfonamideAntibacterial, Antifungal Agents
4-Amino-1,2,4-triazoleN-(1H-1,2,4-Triazol-4-yl)-5-chloropyrazine-2-sulfonamideAntiviral, Anticancer Agents

Derivatization for Advanced Organic Materials Precursors

The electronic properties of the pyrazine ring, combined with the ability to introduce various functional groups via the sulfonyl chloride moiety, make this compound a potential precursor for advanced organic materials. Pyrazine-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

By reacting this compound with electron-donating or electron-withdrawing groups, it is possible to tune the electronic and photophysical properties of the resulting molecules. For instance, coupling with fluorescent dyes or chromophores could lead to the development of novel materials with interesting optical properties. While specific examples utilizing this compound in the synthesis of advanced organic materials are not prevalent in the literature, the general strategy of using heterocyclic sulfonyl chlorides as building blocks for such materials is a known approach. The development of cyanuric chloride-based reactive dyes for various applications showcases the utility of chloro-heterocyclic compounds in material science. nih.gov

Development of Chemical Probes and Reagents for Research (e.g., Proteomics, RNA modification)

The reactivity of the sulfonyl chloride group makes this compound a candidate for the development of chemical probes and reagents for biological research. Sulfonyl chlorides can react with nucleophilic residues on proteins, such as lysine (B10760008) and tyrosine, to form stable covalent adducts. This property can be exploited to design activity-based probes for enzyme profiling or to develop covalent inhibitors for specific protein targets.

While the direct application of this compound as a chemical probe is not widely reported, the principle of using sulfonyl-containing compounds for such purposes is well-established. For instance, dansyl chloride, a fluorescent sulfonyl chloride, is widely used for labeling amines in proteins and other biomolecules. Similarly, this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create probes for proteomics research. The development of covalent inhibitors often involves the use of reactive electrophiles like sulfonyl chlorides to target specific amino acid residues in proteins. nih.govwuxiapptec.com

In the context of RNA modification, chemical probes are used to detect and map modified nucleotides. While there are no specific reports of this compound being used for this purpose, the development of chemical methods for RNA analysis is an active area of research.

Role in Multi-Step Organic Syntheses of Complex Molecular Architectures

This compound can serve as a crucial intermediate in multi-step organic syntheses, enabling the construction of complex molecular architectures. Its bifunctional nature allows for sequential and selective reactions at the sulfonyl chloride and the chloro-substituted positions of the pyrazine ring. This provides a strategic advantage in the assembly of intricate molecules, including pharmaceuticals and natural products.

The sulfonyl chloride can be converted into a sulfonamide, which can then direct further reactions or act as a protecting group. The chlorine atom can be subjected to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce additional complexity. While specific total syntheses employing this compound as a key intermediate are not prominently featured in the literature, its potential is evident from the numerous synthetic strategies that rely on functionalized heterocyclic building blocks. The use of related chloropyrazine derivatives in the synthesis of pharmaceutical intermediates underscores the importance of such compounds in drug discovery and development. beilstein-journals.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 5 Chloropyrazine 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 5-Chloropyrazine-2-sulfonyl chloride, ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the arrangement of atoms and the presence of the pyrazine (B50134) ring.

The ¹H NMR spectrum is expected to show two distinct signals for the two protons on the pyrazine ring. These protons are in different chemical environments due to the differing electronic effects of the adjacent chloro and sulfonyl chloride substituents. The proton at the C-3 position, being adjacent to the strongly electron-withdrawing sulfonyl chloride group, is expected to appear further downfield compared to the proton at the C-6 position, which is adjacent to the chloro group. Both signals would likely appear as singlets, as there are no adjacent protons to cause spin-spin splitting.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each of the four carbon atoms in the pyrazine ring. The carbon atoms directly bonded to the electronegative chlorine atom (C-5) and the sulfonyl chloride group (C-2) would be significantly deshielded and appear at higher chemical shifts. The chemical shifts of C-3 and C-6 would also be influenced by their positions relative to the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, typically in a solvent like CDCl₃.

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HH-3~9.1 - 9.3Singlet (s)
¹HH-6~8.8 - 9.0Singlet (s)
¹³CC-2~155 - 158-
¹³CC-3~145 - 148-
¹³CC-5~150 - 153-
¹³CC-6~143 - 146-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride (-SO₂Cl) group. Specifically, strong, sharp peaks arising from the asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated. Aromatic C-H and C=N stretching vibrations from the pyrazine ring would also be present, but the sulfonyl chloride bands are the most diagnostic feature.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric S=O StretchSulfonyl Chloride~1370 - 1410Strong
Symmetric S=O StretchSulfonyl Chloride~1160 - 1210Strong
C=N StretchPyrazine Ring~1550 - 1600Medium
Aromatic C-H StretchPyrazine Ring~3000 - 3100Weak-Medium
C-Cl StretchChloro Group~700 - 850Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₂Cl₂N₂O₂S), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Table 3: Predicted Key Mass Spectrometry Data for this compound

ParameterPredicted Value / Fragment
Molecular FormulaC₄H₂Cl₂N₂O₂S
Molecular Weight212.94 g/mol
Predicted Molecular Ion [M]⁺ (m/z)212 (for ³⁵Cl₂), 214 (for ³⁵Cl³⁷Cl), 216 (for ³⁷Cl₂)
Predicted Key Fragments (m/z)[M-Cl]⁺, [M-SO₂]⁺, [M-SO₂Cl]⁺, [C₄H₂ClN₂]⁺

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be obtained as a suitable single crystal, this technique could provide unambiguous data on bond lengths, bond angles, and intermolecular interactions. The process involves crystallizing the compound, collecting diffraction data by irradiating the crystal with X-rays, and then solving and refining the resulting structural model.

While a specific crystal structure for this compound is not publicly available, the data obtained would be expected to confirm the planarity of the pyrazine ring and provide the exact geometry of the sulfonyl chloride group relative to the ring. This information is invaluable for understanding the molecule's reactivity and for computational modeling studies.

Advanced Chromatographic and Analytical Methods for Purity and Identity Verification

To ensure the quality and reliability of experimental results, the purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A validated HPLC method, typically using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can separate the target compound from impurities and starting materials. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly for volatile impurities. Furthermore, elemental analysis provides a fundamental check of the compound's identity by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which must match the theoretical values calculated from the molecular formula.

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